REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].FC(F)(F)[C:16](O)=[O:17]>C1N2CN3CN(C2)CN1C3>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
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Name
|
|
Quantity
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88 g
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Type
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reactant
|
Smiles
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C(CCCCCC)C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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70 g
|
Type
|
solvent
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
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is distilled off by means of a water jet airpump
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Type
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ADDITION
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Details
|
The mixture is then poured in ice water and neutralized with soda
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Type
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EXTRACTION
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Details
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After extraction with ether the resulting ether solution
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Type
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CUSTOM
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Details
|
is evaporated
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |